N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a naphthalene ring with a hydroxyl group, and a carbamothioyl group
Preparation Methods
The synthesis of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 5-hydroxynaphthalen-1-yl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbamothioyl group can be reduced to form a thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential metabolic pathways in microorganisms, leading to their death. In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene carboxamides and naphthalene derivatives:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar in structure but with different substituents on the thiophene ring, leading to variations in biological activity and chemical reactivity.
N-(naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties, but with a different core structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-13-7-2-4-10-11(13)5-1-6-12(10)17-16(21)18-15(20)14-8-3-9-22-14/h1-9,19H,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOKEYCXNTAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC(=S)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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